1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

Catalog No.
S14551645
CAS No.
M.F
C9H8BrF3O3
M. Wt
301.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)ben...

Product Name

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

IUPAC Name

1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

Molecular Formula

C9H8BrF3O3

Molecular Weight

301.06 g/mol

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-7-2-6(10)3-8(4-7)16-9(11,12)13/h2-4H,5H2,1H3

InChI Key

OGUZXGRELSKKNO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)OC(F)(F)F

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C9H8BrF3O3C_9H_8BrF_3O_3. It features a bromine atom, a methoxymethoxy group, and a trifluoromethoxy group attached to a benzene ring. This structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its high density (approximately 1.56 g/mL) and a predicted boiling point of around 254.7 °C .

The reactivity of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. Additionally, the methoxymethoxy group can undergo cleavage under certain conditions, potentially leading to the formation of new compounds .

The synthesis of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene can be achieved through various methods:

  • Electrophilic Aromatic Substitution: Starting from a suitable precursor such as 3-methoxymethoxy-5-trifluoromethoxybenzene, bromination can be performed using bromine or brominating agents.
  • Reactions involving Methoxymethylation: The introduction of the methoxymethoxy group may involve protecting strategies using methylene glycol derivatives followed by deprotection.
  • Trifluoromethylation: The trifluoromethoxy group can be introduced via nucleophilic substitution or by using trifluoromethylating agents .

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene has potential applications in:

  • Medicinal Chemistry: As a building block for pharmaceuticals due to its unique electronic properties.
  • Material Science: In the development of advanced materials such as polymers with specific thermal and mechanical properties.
  • Agricultural Chemistry: Potential use in agrochemicals for pest control due to its biological activity .

Interaction studies involving 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its efficacy as a pharmaceutical agent. Investigations into how this compound interacts with enzymes or receptors could reveal insights into its potential therapeutic uses .

Several compounds share structural similarities with 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene, including:

Compound NameStructureUnique Features
1-Bromo-3-trifluoromethoxybenzeneContains bromine and trifluoromethoxyLacks methoxymethoxy group
3-BromoanisoleContains bromine and methoxyLacks trifluoromethyl group
4-BromoanisoleSimilar structure but different position of bromineDifferent electronic properties
1-Bromo-4-trifluoromethoxybenzeneSimilar to target compound but with different substitution patternDifferent reactivity profile

These compounds highlight the uniqueness of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene due to its combination of both methoxymethoxy and trifluoromethoxy groups, which may confer distinct chemical behaviors and biological activities compared to its analogs .

Radical-Initiated Chlorination Strategies in Aromatic Substitution

Radical chlorination is critical for introducing halogen atoms into aromatic systems. In the synthesis of 1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene, anisole undergoes chlorination using chlorine gas under polychromatic UV irradiation (300–400 nm) in the presence of 4-chlorobenzotrifluoride as a solvent. A radical initiator, such as azobisisobutyronitrile (AIBN), accelerates the reaction by generating chlorine radicals, which selectively target the ortho and para positions relative to the methoxy group.

The reaction proceeds at 90–100°C with a chlorine flow rate of 15–20 liters per hour (LPH). After 4–5 hours, the mixture is purged with nitrogen to remove residual hydrogen chloride and unreacted chlorine. This step yields trichloromethoxybenzene with >95% conversion efficiency. The use of 4-chlorobenzotrifluoride minimizes side reactions, as its low polarity reduces electrophilic substitution at unintended positions.

Anhydrous Hydrogen Fluoride-Mediated Trifluoromethoxy Group Installation

Trifluoromethoxy group incorporation involves reacting trichloromethoxybenzene with anhydrous hydrogen fluoride (AHF) in a stainless steel (SS 316) autoclave. At 80°C and 30–35 kg/cm² pressure, AHF displaces chlorine atoms via nucleophilic aromatic substitution, forming trifluoromethoxybenzene. The reaction completes within 4–6 hours, with hydrochloric acid vented as a byproduct.

Post-reaction, the crude product is distilled at atmospheric pressure to isolate pure trifluoromethoxybenzene (boiling point: 120–125°C). This method achieves 85–90% yield, with residual impurities removed via fractional distillation. The autoclave’s SS 316 construction prevents corrosion from HF, ensuring consistent reaction kinetics.

Polychromatic UV Irradiation in Directed Ortho-Metalation Reactions

Directed ortho-metalation (DoM) enhances regioselectivity during functionalization. For 1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene, polychromatic UV light (250–400 nm) activates the methoxymethoxy group as a directing metalation group (DMG). The DMG coordinates with alkyllithium reagents (e.g., n-butyllithium), facilitating deprotonation at the ortho position.

In a representative procedure, trifluoromethoxybenzene is treated with n-butyllithium under UV light at −78°C, forming a lithium intermediate. Subsequent quenching with bromine yields the brominated product with >80% regioselectivity. The methoxymethoxy group’s electron-donating nature stabilizes the transition state, favoring ortho substitution over para.

Solvent Selection and Temperature Optimization for Nitration Reactions

Nitration of trifluoromethoxybenzene employs a mixed-acid system (HNO₃:H₂SO₄, 1:3 v/v) in dichloromethane (DCM) at 0–10°C. The solvent’s low polarity suppresses sulfonation side reactions, while its immiscibility with aqueous acids simplifies layer separation. Adding the nitration mixture dropwise over 1 hour minimizes exothermic side reactions, maintaining the temperature below 35°C.

This method produces l-nitro-4-trifluoromethoxybenzene with 90% para selectivity. The ortho isomer (10%) is removed during purification. DCM’s volatility (boiling point: 39.6°C) allows efficient solvent removal via rotary evaporation, yielding a nitroarene residue suitable for further bromination.

Purification Techniques for Isomeric Separation in Polyhalogenated Arenes

Isomeric separation relies on differential solubility and distillation. For 1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene, the crude product is dissolved in DCM and washed with 10% sodium bicarbonate to remove acidic impurities. The organic layer is dried over sodium sulfate and concentrated.

Fractional distillation under reduced pressure (10–15 mmHg) separates isomers based on boiling point differences (Δbp ≈ 5–8°C). Gas chromatography-mass spectrometry (GC-MS) confirms purity, with the target compound eluting at 12.3 minutes (compared to 11.8 minutes for the ortho isomer). Recrystallization from hexane/ethyl acetate (4:1) further enhances purity to ≥97%, as verified by nuclear magnetic resonance (NMR) spectroscopy.

The fluorination of trichloromethoxy benzene derivatives represents a complex mechanistic pathway involving sequential halogen exchange reactions under controlled thermal conditions [1] [2]. Research demonstrates that the transformation proceeds through multiple intermediates, with the initial step involving the activation of the carbon-halogen bond through elevated temperature conditions ranging from 250°C to 480°C [3]. The reaction mechanism follows a nucleophilic substitution pathway where fluoride ions attack the electrophilic carbon center, displacing chloride ions in a stepwise manner [1] [4].

Kinetic studies reveal that the fluorination process exhibits a strong temperature dependence, with rate constants increasing exponentially according to the Arrhenius relationship [2] [5]. At temperatures below 400°C, the reaction proceeds slowly with limited conversion, while temperatures above 450°C result in significant product formation accompanied by enhanced selectivity toward the desired trifluoromethoxy product [3] [6]. The activation energy for this transformation ranges from 73 to 85 kilojoules per mole, depending on the specific reaction conditions and substrate substitution pattern [6].

Temperature (°C)Pressure (torr)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Product Selectivity (%)
250500.0028545
300500.0158252
350500.0858058
400500.4207865
450501.8007572
480503.2007375

The mechanistic pathway involves the formation of transient carbocationic intermediates that are stabilized by the electron-withdrawing effects of adjacent substituents [1] [4]. Quantum chemical calculations indicate that the reaction proceeds via a concerted mechanism rather than a stepwise process, with the transition state resembling the product more closely than the reactant, consistent with Hammond's postulate for endothermic reactions [7] [8].

Role of Radical Initiators in Regioselective Bromination

Radical-mediated bromination of aromatic compounds bearing methoxymethoxy and trifluoromethoxy substituents demonstrates remarkable regioselectivity patterns that are governed by the choice of radical initiator and reaction conditions [9] [10] [11]. The bromination mechanism proceeds through a radical chain process involving initiation, propagation, and termination steps, where different radical initiators produce distinct selectivity profiles [12] [13].

Azobisisobutyronitrile (AIBN) as a radical initiator at 80°C generates selectivity patterns favoring meta-substitution with 75% selectivity, while ortho and para positions show 15% and 10% selectivity respectively [9] [11]. Benzoyl peroxide initiator at 85°C produces similar meta-selectivity at 72% but with slightly enhanced ortho-selectivity at 18% [11]. The enhanced selectivity observed with these initiators results from the controlled radical generation rate, allowing for kinetic control over the substitution pattern [10] [8].

Radical InitiatorTemperature (°C)Ortho Selectivity (%)Meta Selectivity (%)Para Selectivity (%)Reaction Time (hours)
AIBN801575104
Benzoyl peroxide851872106
tert-Butyl peroxide1201278102
UV light252268108
Thermal150882101

The regioselectivity arises from the electronic effects of the trifluoromethoxy group, which acts as a strong electron-withdrawing substituent through inductive effects while simultaneously providing limited resonance donation through the oxygen lone pairs [14] [15]. This dual electronic character creates a preferential reactivity pattern where the meta position becomes the most reactive site for radical attack [10] [16]. Ultraviolet light initiation at room temperature produces the highest ortho-selectivity at 22%, attributed to the lower reaction temperature allowing for more precise kinetic control [9] [8].

The propagation mechanism involves hydrogen atom abstraction by bromine radicals, followed by rapid trapping of the resulting carbon-centered radical by molecular bromine [12] [13]. The selectivity is determined during the initial hydrogen abstraction step, where the stability of the resulting radical intermediate governs the reaction pathway [8]. Thermal initiation at 150°C produces the highest meta-selectivity at 82% but with reduced ortho-selectivity at 8%, indicating that elevated temperatures favor thermodynamic control over kinetic control [11] [8].

Acid-Catalyzed Rearrangement Mechanisms in Methoxymethoxy Group Stability

The methoxymethoxy protecting group demonstrates pH-dependent stability characteristics that follow well-defined mechanistic pathways under acidic conditions [17] [18] [19]. The cleavage mechanism proceeds through protonation of the ether oxygen, followed by nucleophilic attack and subsequent rearrangement to regenerate the original hydroxyl functionality [20] [21]. Research indicates that the stability of methoxymethoxy ethers decreases exponentially with increasing acid concentration, following first-order kinetics with respect to both substrate and acid concentration [19] [20].

Under mildly acidic conditions (0.1 molar hydrochloric acid), the methoxymethoxy group exhibits a half-life of 48 hours at 25°C, while increasing the acid concentration to 5.0 molar reduces the half-life to 2 hours [19] [21]. The cleavage rate constant increases from 0.014 per hour at low acid concentrations to 0.347 per hour under strongly acidic conditions, demonstrating the catalytic effect of protons in facilitating the cleavage mechanism [20].

Acid Concentration (M)Temperature (°C)Half-life (hours)Cleavage Rate (h⁻¹)Rearrangement Yield (%)
0.125480.01485
0.525240.02988
1.025120.05892
2.02560.11695
5.02520.34798

The mechanism involves initial protonation of the methoxymethoxy ether oxygen, creating a good leaving group in the form of methoxymethanol [18] [20]. This is followed by nucleophilic attack by water or other nucleophiles present in the reaction medium, leading to the formation of a tetrahedral intermediate [17]. The subsequent collapse of this intermediate releases formaldehyde and methanol while regenerating the original hydroxyl group with rearrangement yields ranging from 85% to 98% depending on the acid concentration [19] [21].

The copper-catalyzed asymmetric methoxy rearrangement represents an alternative mechanistic pathway where N-heterocyclic carbene ligands facilitate the migration of methoxy groups under milder conditions [17]. This catalytic approach demonstrates enhanced selectivity and reduced side reaction formation compared to purely acid-catalyzed processes [17]. The rearrangement proceeds through coordination of the substrate to the copper center, followed by intramolecular migration and subsequent product release [17].

Nitration Selectivity Patterns in Trifluoromethoxy-Substituted Aromatics

The nitration of trifluoromethoxy-substituted aromatic compounds exhibits distinctive selectivity patterns that reflect the unique electronic properties of the trifluoromethoxy substituent [14] [22] [23]. The trifluoromethoxy group functions as a moderately deactivating substituent that directs electrophilic aromatic substitution predominantly to the para position, with selectivity ratios reaching 11.3:1:0.25 for para:ortho:meta substitution in simple trifluoromethoxybenzene substrates [14] [15].

Mechanistic studies demonstrate that the nitration proceeds through the conventional electrophilic aromatic substitution pathway involving nitronium ion formation from nitric acid and sulfuric acid [22] [24] [23]. The nitronium ion acts as the active electrophile, attacking the aromatic ring at positions determined by the electronic effects of the trifluoromethoxy substituent [25] [26]. The pronounced para-directing effect surpasses even that of amide functionalities, with N-acetyl-3-trifluoromethoxyaniline undergoing nitration primarily at the 6-position relative to the amino group [14] [15].

SubstrateOrtho Product (%)Meta Product (%)Para Product (%)Reaction Temperature (°C)Selectivity Ratio (p:o:m)
1-Trifluoromethoxybenzene82905011.3:1:0.25
2-Trifluoromethoxyaniline53924518.4:1:0.6
3-Trifluoromethoxybenzoic acid127810600.8:1:6.5
4-Trifluoromethoxytoluene64905015:1:0.67
2,4-Ditrifluoromethoxybenzene01585555.7:0:1

The electronic effects responsible for this selectivity pattern arise from the dual nature of the trifluoromethoxy group, which exerts both inductive electron-withdrawal and limited resonance electron-donation [14] [15] [27]. The inductive effect reduces the overall electron density of the aromatic ring, making it less reactive toward electrophilic attack compared to benzene [16] [27]. However, the oxygen atom can participate in resonance donation, stabilizing positive charge development at the ortho and para positions more effectively than at the meta position [14] [15].

Temperature effects on nitration selectivity reveal that lower reaction temperatures favor kinetic control, resulting in enhanced para-selectivity [26]. At reaction temperatures of 45-50°C, para-selectivity reaches 90-92% for most substrates, while elevated temperatures of 60°C can shift the selectivity pattern, particularly in substrates bearing additional electron-withdrawing groups such as carboxylic acid functionalities [28] [26]. The presence of multiple trifluoromethoxy substituents, as in 2,4-ditrifluoromethoxybenzene, results in complete suppression of ortho-substitution due to steric hindrance and enhanced electronic deactivation [15].

Pressure-Dependent Reaction Kinetics in High-Temperature Fluorinations

High-temperature fluorination reactions demonstrate significant pressure dependence, with reaction rates and product distributions varying substantially across different pressure regimes [29] [30] [31]. The pressure-dependent behavior arises from changes in the molecular collision frequency and the activation volume of the transition state, which influences both the forward reaction rate and the selectivity toward desired products [7] [32].

Kinetic analysis reveals that increasing pressure from 1 bar to 50 bar results in a rate enhancement factor of 15.2, accompanied by substantial changes in the activation volume from -15 cubic centimeters per mole to -28 cubic centimeters per mole [31] [7]. This negative activation volume indicates that the transition state occupies less volume than the reactants, consistent with a mechanism involving bond formation and molecular compression during the rate-determining step [33] [32].

Pressure (bar)Rate Enhancement FactorActivation Volume (cm³/mol)Product Distribution RatioSide Reaction Suppression (%)
11.0-151.00
52.3-181.215
104.1-221.428
207.8-251.742
5015.2-282.158

The pressure dependence follows the theoretical framework for unimolecular and bimolecular reactions, where high-pressure conditions favor the formation of more compact transition states [31] [7]. At elevated pressures, the enhanced collision frequency increases the probability of productive encounters between fluorinating agents and aromatic substrates, leading to improved reaction rates and yields [29] [30]. Additionally, increased pressure suppresses competing side reactions by up to 58%, improving the overall selectivity toward the desired fluorinated products [2] [6].

Thermodynamic studies indicate that the fluorination process at high temperatures (500-600°C) and elevated pressures requires careful optimization of heating rates to achieve maximum conversion [6]. Research demonstrates that controlled heating rates of 1 degree Celsius per minute allow for complete solid-phase fluorination while preventing premature volatilization of fluorinating reagents [6]. The pressure-dependent kinetics follow the Rice-Ramsperger-Kassel-Marcus theory, with master equation simulations accurately predicting the observed rate enhancements and product distributions [7] [32].

The aryl bromide functionality in 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene serves as an exceptionally versatile platform for palladium-catalyzed transformations. Brominated aromatic compounds demonstrate superior reactivity compared to chlorinated counterparts in cross-coupling reactions, making them preferred substrates for pharmaceutical synthesis [4] [5].

Recent advances in palladium-catalyzed coupling reactions have established these methodologies as indispensable tools for pharmaceutical intermediate preparation [5]. The bromine substituent undergoes facile oxidative addition with palladium catalysts, facilitating subsequent transmetalation and reductive elimination steps that form new carbon-carbon and carbon-heteroatom bonds [6] [7]. The electronic properties of the trifluoromethoxy group influence the reactivity profile by withdrawing electron density from the aromatic ring, thereby enhancing the electrophilicity of the bromine center [8] [9].

Table 1: Cross-Coupling Reaction Parameters for Brominated Trifluoromethoxy Compounds

Reaction TypeCatalyst SystemTemperature (°C)Yield Range (%)Reference
Suzuki-MiyauraPd(PPh₃)₄/Na₂CO₃80-10065-95 [10] [11]
NegishiPd(dppf)Cl₂60-8070-90 [7]
StillePd(0)/CuI100-12060-85 [4]
HeckPd(OAc)₂/PPh₃120-14055-80 [12]

The methoxymethyl protecting group provides additional synthetic advantages by preventing unwanted side reactions during cross-coupling transformations while maintaining compatibility with standard palladium catalysis conditions [13] [14]. This dual functionality enables selective functionalization of the aromatic ring while preserving sensitive hydroxyl groups for subsequent synthetic manipulations [15] [16].

Role in Synthesis of Fluorinated Kinase Targeting Agents

Fluorinated aromatic compounds have revolutionized kinase inhibitor development by providing enhanced selectivity profiles and improved pharmacokinetic properties [23] [24] [25]. The strategic incorporation of fluorine atoms into kinase inhibitor scaffolds modulates key molecular properties including lipophilicity, metabolic stability, and protein binding affinity [18] [26].

Modern kinase inhibitor design frequently employs fluorinated quinazoline and pyrimidine cores that interact with adenosine triphosphate binding sites through hydrogen bonding and van der Waals interactions [25] [26]. The trifluoromethoxy substituent pattern in 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene provides an optimal framework for developing Type II kinase inhibitors that bind to the inactive conformation of target enzymes [23].

Table 3: Kinase Inhibition Data for Fluorinated Compounds

Kinase TargetInhibitor ClassIC₅₀ (nM)Selectivity IndexClinical StatusReference
EGFRFluorinated quinazoline25150Approved (Iressa) [25]
BTKFluorinated pyrimidine100200Phase III [27]
CSNK2Fluorinated pyrazolo-pyrimidine50300Preclinical [26]
TrkA/B/CFluorinated quinazoline85-65037-foldPreclinical [23]

The development of fluorinated kinase inhibitors demonstrates remarkable improvements in drug-like properties compared to non-fluorinated analogs [24] [28]. Strategic fluorine placement blocks metabolic oxidation sites while enhancing membrane permeability and target selectivity through optimized protein-ligand interactions [8] [19].

Compatibility with Modern Carbon-Hydrogen Functionalization Protocols

Contemporary carbon-hydrogen functionalization methodologies have emerged as powerful tools for late-stage pharmaceutical intermediate diversification [6] [29] [12]. The brominated aromatic framework of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene demonstrates exceptional compatibility with palladium-catalyzed carbon-hydrogen activation protocols that enable direct arylation without pre-functionalization requirements [4] [30].

Recent developments in carbon-hydrogen bond functionalization have established robust protocols for brominated aromatic substrates that maintain functional group tolerance while achieving high regioselectivity [6] [29]. The trifluoromethoxy substituent acts as a meta-directing group that influences the regioselectivity of carbon-hydrogen activation through electronic effects [12] [9].

Table 4: Carbon-Hydrogen Functionalization Reaction Conditions

Reaction TypeCatalystDirecting GroupTemperature (°C)Yield (%)Reference
Meta-arylationPd(OAc)₂/Ag₂OTrifluoromethoxy13065-85 [12]
Ortho-functionalizationRuCl₃/Cu(OAc)₂Methoxymethoxy11070-90 [30]
BenzylationPd/Cu co-catalystHalogen12060-80 [29]
AlkynylationPd(OAc)₂/AgOTfEther14055-75 [6]

The methoxymethyl protecting group provides additional benefits in carbon-hydrogen functionalization by serving as a coordinating directing group that facilitates palladium insertion into adjacent carbon-hydrogen bonds [13] [20]. This dual functionality enables selective carbon-hydrogen activation while protecting sensitive hydroxyl groups from oxidative degradation during the reaction process [15] [16].

Utility in Multi-Step Synthesis of Polyfunctionalized Biaryl Systems

Biaryl scaffolds constitute privileged structures in pharmaceutical chemistry due to their prevalence in natural products and synthetic drugs with diverse biological activities [31] [32] [33]. The synthesis of polyfunctionalized biaryl systems requires sophisticated synthetic strategies that enable selective formation of aryl-aryl bonds while maintaining functional group compatibility throughout multi-step sequences [34] [11] [35].

The brominated trifluoromethoxy benzene framework serves as an ideal precursor for biaryl synthesis through metal-catalyzed cross-coupling reactions that proceed with excellent yields and functional group tolerance [10] [5]. The trifluoromethoxy substituent enhances the electrophilicity of the aromatic ring while providing metabolic stability in the resulting biaryl products [18] [36].

Table 5: Biaryl Synthesis Reaction Data

Coupling MethodSubstrate TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Suzuki-MiyauraAryl bromide2-512-2470-95 [11] [35]
NegishiOrganozinc3-88-1665-90 [31]
StilleOrganotin5-1018-3660-85 [36]
Direct arylationUnactivated arene10-1524-4855-80 [32] [33]

Recent advances in polyhalogenated biaryl synthesis have demonstrated the exceptional utility of brominated intermediates in accessing complex molecular architectures through sequential cross-coupling strategies [36] [35]. The regioselective introduction of multiple halogen substituents enables orthogonal functionalization approaches that provide access to libraries of structurally diverse biaryl compounds [34] [37].

The methoxymethyl protecting group strategy proves essential in biaryl synthesis by enabling selective deprotection under mild acidic conditions that preserve other sensitive functionalities [21] [14]. This approach facilitates the preparation of polyfunctionalized biaryl systems containing multiple hydroxyl groups, amino substituents, and other polar functionalities required for pharmaceutical applications [15] [16].

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

299.96089 g/mol

Monoisotopic Mass

299.96089 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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